N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE
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Overview
Description
N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is a compound that features a pyrazole ring, a fluorobenzene ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE typically involves the formation of a Schiff base. This is achieved by the condensation reaction between 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-fluorobenzohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH_3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: Similar structure with different substituents on the pyrazole ring.
1-(1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with a ketone group.
1,3,4-thiadiazole derivatives: Compounds with a different heterocyclic core but similar functional groups.
Uniqueness
N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE is unique due to the presence of both a pyrazole ring and a fluorobenzene ring, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-3-5-12(14)6-4-11/h3-9H,2H2,1H3,(H,17,19)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFLKMBHHGEHKV-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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